Selective Inhibition of ALDH3A1 vs. ALDH1A3
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is a selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with a reported IC50 of 2.1 µM [1]. In comparison, ALDH1A3-IN-3 (4-isopropoxybenzaldehyde) is a potent ALDH1A3 inhibitor with an IC50 of 0.26 µM but serves as a substrate for ALDH3A1 . This distinction in selectivity profiles is critical for researchers aiming to dissect the specific roles of ALDH isoenzymes in cancer cell biology.
| Evidence Dimension | IC50 (Enzyme Inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | ALDH1A3-IN-3 (4-isopropoxybenzaldehyde): IC50 for ALDH1A3 = 0.26 µM; is an ALDH3A1 substrate, not a strong inhibitor |
| Quantified Difference | Target compound is a direct ALDH3A1 inhibitor, whereas the comparator is an ALDH1A3 inhibitor and ALDH3A1 substrate. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min; spectrophotometric analysis [1]. ALDH1A3-IN-3 activity determined in a cell-free assay . |
Why This Matters
This data enables selection of the correct probe for interrogating ALDH3A1 biology, avoiding the use of ALDH1A3-directed compounds that would yield confounding results in ALDH3A1-dependent assays.
- [1] BindingDB. BDBM50447072. CHEMBL1890994::US9328112, A24. Affinity Data: IC50 for human ALDH3A1. Accessed 2026. View Source
